![molecular formula C16H20N2O4 B578214 Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1363382-32-4](/img/structure/B578214.png)
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (BODU-9-C) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. BODU-9-C is a cyclic carbon-based compound that can be used as a metabolite in enzymatic reactions, as a drug in drug delivery systems, and as a chiral building block for the synthesis of other compounds. This compound has several unique properties that make it an attractive candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Benzene Polycarboxylic Acid as a Marker
Benzene polycarboxylic acid (BPCA) is used as a marker for qualitative and quantitative analysis of pyrogenic black carbons in soils and aquatic systems. The study suggests that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter, raising concerns about the proper application of BPCAs as a marker for such carbons (Chang et al., 2018).
Oxcarbazepine in Bipolar Disorder
Oxcarbazepine (OXC) , a keto-congener of carbamazepine, is used for treating bipolar disorder, highlighting the relevance of certain chemical compounds in the treatment of psychiatric conditions. However, the paper emphasizes the need for more robust studies to establish its efficacy (Mazza et al., 2007).
NBOMe: Potent Hallucinogens
The study on NBOMe compounds, which are marked online as "research chemicals," provides insights into the pharmacology, analytical methods, toxicities, and fatalities related to this class of substances. It underlines the potential health concerns and the need for comprehensive research and awareness in the forensic community (Kyriakou et al., 2015).
Biological Potential of Benzoxazole Derivatives
The paper provides an updated review on the biological potential of benzoxazole derivatives, indicating their significant pharmacological activities and potential against numerous diseases. It emphasizes the importance of further in vivo and clinical studies on the potential derivatives of benzoxazole for effectiveness and safety (Kamal, Javed, & Arun, 2020).
Propiedades
IUPAC Name |
benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRNYHWVIRVTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
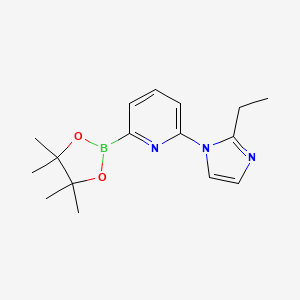
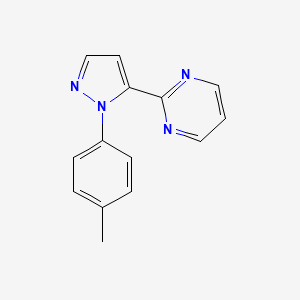
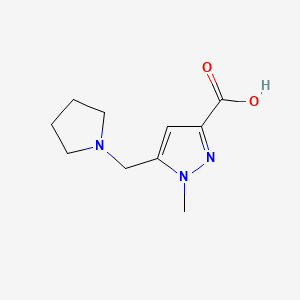

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
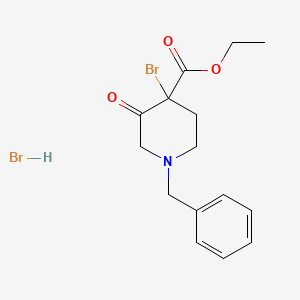
![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

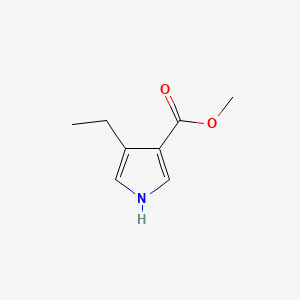
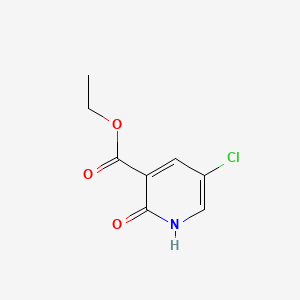
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)